Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c1-2-25-20(24)18-13-23(11-14-6-4-3-5-7-14)12-17(18)16-10-15(21)8-9-19(16)22/h3-10,17-18H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAMECBSZCUFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a difluorophenyl group, which contributes to its unique biological activity. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C20H21F2NO2 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C20H21F2NO2/c1-2-25-20(24)17-13-23(11-14-6-4-3-5-7-14)12-16(17)15-8-9-18(21)19(22)10-15/h3-10,16-17H,2,11-13H2,1H3 |
| Canonical SMILES | CCOC(=O)C1CN(CC1C2=CC(=C(C=C2)F)F)CC3=CC=CC=C3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate various signaling pathways by binding to enzymes or receptors, thereby altering their activity. Research suggests that it could influence cellular processes such as apoptosis and proliferation.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 0.48 µM against human breast adenocarcinoma (MCF-7) cells, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry assays indicated that the compound induces apoptosis in cancer cell lines by increasing caspase activity, leading to programmed cell death. This mechanism suggests potential for development as an anticancer agent .
- Comparative Studies : When compared with similar pyrrolidine derivatives, this compound showed enhanced biological potency due to the electron-withdrawing effects of the difluorophenyl group. Variations in substitution patterns on the phenyl ring were found to significantly affect biological activity .
Summary of Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |
| U937 (Leukemia) | 0.78 | Alters signaling pathways |
| A549 (Lung Cancer) | 0.76 | Modulates cell cycle progression |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared below with two structurally related analogs from the provided evidence:
Analog 1 : (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (from EP 4,374,877 A2 )
- Core Structure : Pyrrolo-pyridazine vs. pyrrolidine.
- Substituents :
- Fluorine positions: 2,3-difluorophenyl (vs. 2,5-difluorophenyl in the target compound).
- Additional groups: Hydroxy, oxo, and a trifluoromethyl-furan carboxamide.
- The pyridazine core introduces rigidity, differing from the flexible pyrrolidine in the target compound .
Analog 2 : (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (Catalog #HB523, MFCD15530266 )
- Core Structure : Bis-pyrrolidine linked to a fluoropyridine.
- Substituents :
- Fluorine position: 2-fluoropyridinyl (vs. 2,5-difluorophenyl).
- Protective group: tert-Butyldimethylsilyloxy (TBS), enhancing lipophilicity.
- Impact : The fluoropyridine moiety introduces π-deficient aromaticity, differing from the electron-rich difluorophenyl group. The TBS group increases molecular weight and may improve metabolic stability .
Physicochemical and Commercial Properties
Functional Implications
- Bioactivity : Fluorine position (2,5 vs. 2,3) influences dipole moments and hydrogen-bonding capacity. The 2,5-substitution may enhance symmetry and π-stacking in crystal structures.
- Solubility : The TBS group in Analog 2 increases hydrophobicity, whereas the ester in the target compound offers moderate polarity.
- Synthetic Accessibility : Analog 1’s pyridazine core requires multi-step synthesis, while the target compound’s pyrrolidine is simpler to functionalize .
Preparation Methods
Cyclization via [3+2] Azomethine Ylide Dipolar Cycloaddition
A widely utilized method involves the generation of an azomethine ylide intermediate, which undergoes cycloaddition with a dipolarophile to form the pyrrolidine ring. For example, N-benzyl glycine ethyl ester can react with a substituted α,β-unsaturated carbonyl compound under thermal or microwave-assisted conditions. This approach benefits from high stereoselectivity when chiral auxiliaries or catalysts are employed.
Example Protocol
Reductive Amination of 1,4-Diketones
Reductive amination offers a straightforward route to pyrrolidines by cyclizing 1,4-diketones with primary amines. For instance, 2,5-difluorophenylacetone can react with benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form the pyrrolidine core.
Key Optimization
-
Solvent : Methanol/water (v/v = 1:1)
-
Temperature : 0–60°C
-
Yield : 58–72% (dependent on substituent electronic effects)
Functionalization of the Pyrrolidine Ring
Introduction of the 2,5-Difluorophenyl Group
The 2,5-difluorophenyl moiety is typically introduced via cross-coupling reactions . Suzuki-Miyaura coupling using palladium catalysts is particularly effective for aryl boronic acids.
Protocol from Analogous Systems
Benzylation at the 1-Position
Benzyl groups are introduced via alkylation of secondary amines. A representative method involves treating pyrrolidine with benzyl bromide in the presence of a base.
Industrial-Scale Adaptation
Stereochemical Control and Resolution
The target compound’s biological activity often depends on its stereochemistry. Chiral resolution and asymmetric synthesis are critical.
Diastereomeric Salt Formation
Using L-di-p-toluoyltartaric acid (L-DTTA), enantiomers can be separated via crystallization.
Case Study
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of enamines provides enantiomerically enriched pyrrolidines.
Conditions
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Avoiding expensive catalysts (e.g., Rh/C) and hazardous reductants (e.g., LiAlH₄) is critical. Sodium borohydride (NaBH₄) and ammonium formate are preferred for large-scale reductions.
Solvent Recycling
Methyl tert-butyl ether (MTBE) and ethanol are highlighted for their recyclability in extraction and crystallization steps.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereoselectivity (cis:trans) | Scalability |
|---|---|---|---|---|
| [3+2] Cycloaddition | Azomethine ylide formation | 65 | 4:1 | Moderate |
| Reductive Amination | 1,4-Diketone cyclization | 70 | 1:1 | High |
| Cross-Coupling | Suzuki-Miyaura aryl introduction | 78 | N/A | High |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification, cyclization, or substitution reactions. For example, similar pyrrolidine derivatives are synthesized via nucleophilic substitution of fluorinated aryl halides with pyrrolidine intermediates, followed by benzylation. Optimization can be achieved using Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical analysis of reaction yields (e.g., ANOVA) identifies critical factors, reducing trial-and-error approaches . Computational reaction path searches (e.g., quantum chemical calculations) can also predict optimal conditions by modeling transition states and intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Methodological Answer :
- Structural Elucidation : Use NMR (¹H, ¹³C, 19F) to confirm substituent positions and stereochemistry. For example, coupling constants in ¹H NMR can resolve pyrrolidine ring conformations .
- Purity Assessment : LC-MS or HPLC with UV/Vis detection quantifies impurities. High-Resolution Mass Spectrometry (HRMS) validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction (as seen in analogous compounds) provides definitive structural proof .
Q. What are the key considerations for designing a reaction mechanism study for this compound?
- Methodological Answer :
- Isotopic Labeling : Track substituent migration (e.g., 18O in ester groups) to confirm intermediate steps.
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, temperature) to identify rate-determining steps.
- Computational Modeling : Use density functional theory (DFT) to simulate reaction pathways and compare with experimental data .
Advanced Research Questions
Q. How can computational chemistry predict the regioselectivity of fluorophenyl substitution in this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Tools like Gaussian or ORCA model electron density distributions to identify reactive sites. For example, Fukui indices highlight nucleophilic/electrophilic regions on the difluorophenyl ring .
- Transition State Analysis : Locate energy barriers for competing substitution pathways (e.g., para vs. meta positions) using nudged elastic band (NEB) methods .
- Validation : Cross-check predictions with experimental substituent effects (e.g., steric hindrance from benzyl groups) .
Q. What strategies resolve contradictions between spectroscopic data and computational structural predictions?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing rotational isomers).
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations in DFT).
- Statistical Refinement : Apply Bayesian inference to reconcile experimental and theoretical data .
Q. How to design a scalable reactor system for synthesizing this compound while maintaining stereochemical integrity?
- Methodological Answer :
- Reactor Type : Use continuous-flow reactors for precise control of reaction parameters (e.g., residence time, mixing efficiency) to minimize side reactions .
- In-Line Monitoring : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time feedback.
- Heat Transfer Optimization : Computational fluid dynamics (CFD) models ensure uniform temperature distribution, critical for thermally sensitive intermediates .
Q. What methodologies assess the compound’s stability under varying experimental conditions (e.g., acidic/alkaline media)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., UV light, oxidative agents) and monitor degradation products via LC-MS.
- Kinetic Modeling : Fit degradation data to Arrhenius equations to predict shelf-life or storage requirements.
- Mechanistic Probes : Use radical scavengers or isotopically labeled solvents to identify degradation pathways .
Q. How to evaluate the compound’s potential ecological impact when experimental toxicity data is unavailable?
- Methodological Answer :
- QSAR Modeling : Predict ecotoxicity (e.g., LC50 for aquatic organisms) using quantitative structure-activity relationship models based on structural analogs.
- Read-Across Analysis : Leverage data from chemically similar compounds (e.g., fluorinated pyrrolidines) to estimate persistence, bioaccumulation, and toxicity .
- Microcosm Studies : Simulate environmental fate in lab-scale ecosystems to assess biodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
